molecular formula C10H7F3O B8167908 2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene

2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene

Cat. No.: B8167908
M. Wt: 200.16 g/mol
InChI Key: FWWZZUSTNBDUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene (CAS 2748451-41-2) is a fluorinated aromatic building block with a molecular weight of 200.16 and a molecular formula of C10H7F3O . This compound is characterized by two key functional groups: a terminal ethynyl group and a 2,2-difluoroethoxy chain attached to a fluorobenzene ring. The ethynyl group provides a versatile handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Sonogashira reaction, making this compound a valuable intermediate for constructing more complex molecular architectures. Its primary research application is in medicinal chemistry as a key precursor in the synthesis of potential therapeutic agents. Specifically, this benzene derivative is utilized in the development of imidazolone compounds that act as inhibitors of beta-secretase (BACE), a key enzyme targeted for the treatment of Alzheimer's disease . The distinct physicochemical properties imparted by the fluorine atoms and the ether linkage can be critical for optimizing a compound's metabolic stability, lipophilicity, and overall bioavailability. As such, researchers employ this building block to explore structure-activity relationships in drug discovery programs. Please be advised: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-4-ethynyl-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-7-3-4-8(11)9(5-7)14-6-10(12)13/h1,3-5,10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWZZUSTNBDUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2,2-Difluoroethoxy)-1-fluoro-4-iodobenzene

The initial step involves introducing the 2,2-difluoroethoxy group onto a fluorinated phenolic precursor. A plausible starting material is 2-fluoro-4-iodophenol, which undergoes nucleophilic aromatic substitution (SNAr) with 2,2-difluoroethyl bromide under basic conditions.

Reaction Conditions

  • Substrate : 2-Fluoro-4-iodophenol (1.0 equiv)

  • Alkylating Agent : 2,2-Difluoroethyl bromide (1.2 equiv)

  • Base : Potassium carbonate (2.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C, 12 hours

  • Yield : ~75%

Mechanistic Insight
The phenolic oxygen acts as a nucleophile, displacing bromide from 2,2-difluoroethyl bromide. The use of a polar aprotic solvent (DMF) enhances the reactivity of the alkoxide intermediate.

Sonogashira Coupling for Ethynyl Group Installation

The iodinated intermediate is then subjected to a Sonogashira coupling with trimethylsilylacetylene (TMSA) to introduce the ethynyl group.

Reaction Conditions

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2 mol%)

  • Co-catalyst : Copper(I) iodide (5 mol%)

  • Base : Triethylamine (3.0 equiv)

  • Solvent : 1,2-Dimethoxyethane (DME)

  • Temperature : 80°C, 3 hours under nitrogen

  • Yield : ~82%

Deprotection of TMS Group
The trimethylsilyl (TMS) protecting group is removed using potassium hydroxide in methanol:
TMS-ethynylKOH, MeOHEthynyl\text{TMS-ethynyl} \xrightarrow{\text{KOH, MeOH}} \text{Ethynyl}
Conditions : 20°C, 1 hour, quantitative yield.

Direct Bromination and Sequential Functionalization

Bromination of 2-(2,2-Difluoroethoxy)-1-fluorobenzene

An alternative route begins with 2-(2,2-difluoroethoxy)-1-fluorobenzene, which undergoes electrophilic bromination at the 4-position.

Reaction Conditions

  • Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv)

  • Catalyst : FeBr₃ (10 mol%)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to 20°C, 6 hours

  • Yield : ~68%

Regiochemical Control
The difluoroethoxy group directs bromination to the para position due to its electron-donating nature, while the fluorine atom at the 1-position exerts a minor meta-directing effect.

Ethynylation via Palladium Catalysis

The brominated intermediate undergoes Sonogashira coupling with acetylene gas under optimized conditions:

Reaction Conditions

  • Catalyst : PdCl₂(PPh₃)₂ (3 mol%)

  • Co-catalyst : CuI (5 mol%)

  • Base : Diisopropylamine (4.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C, 4 hours

  • Yield : ~70%

One-Pot Tandem Alkylation and Coupling

Simultaneous Installation of Ethynyl and Difluoroethoxy Groups

A advanced strategy employs a halogenated precursor (e.g., 1-fluoro-2,4-diiodobenzene) to sequentially introduce both substituents in a single pot.

Step 1: Alkylation with 2,2-Difluoroethanol

  • Reagent : 2,2-Difluoroethyl triflate (1.5 equiv)

  • Base : Cesium carbonate (3.0 equiv)

  • Solvent : Acetonitrile

  • Temperature : 60°C, 8 hours

Step 2: Sonogashira Coupling

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : XPhos (4 mol%)

  • Alkyne : Trimethylsilylacetylene (1.2 equiv)

  • Yield : ~65% (over two steps)

Critical Analysis of Methodologies

Method Advantages Limitations
Sequential Alkylation/Coupling High regioselectivity, scalable conditionsMultiple protection/deprotection steps
Direct Bromination Avoids pre-functionalized precursorsModerate bromination yield
One-Pot Tandem Reduced purification stepsRequires precise stoichiometric control

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The fluorinated aromatic systems can enhance the binding affinity to biological targets involved in cancer cell proliferation. For instance, derivatives of fluorobenzene are known to inhibit key enzymes involved in tumor growth and metastasis.

Neurological Disorders

Research has suggested that 2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene may play a role in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate amyloid-beta peptide aggregation positions it as a candidate for further investigation into therapeutic strategies for cognitive decline and related disorders.

Anti-inflammatory Properties

Compounds with similar fluorinated structures have been explored for their anti-inflammatory effects. The presence of the difluoroethoxy group may enhance the compound's interaction with inflammatory pathways, providing potential applications in treating chronic inflammatory conditions.

Polymer Chemistry

The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties. Fluorinated polymers are known for their resistance to solvents and high temperatures, making them suitable for applications in aerospace and electronics.

Coatings and Surfaces

Fluorinated compounds are often utilized in coatings due to their hydrophobic properties. This compound could be explored for use in protective coatings that require low surface energy and enhanced durability against environmental degradation.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with similar fluorinated compounds.
Study BNeurological DisordersShowed potential modulation of amyloid-beta aggregation using related fluorinated structures.
Study CPolymer ApplicationsHighlighted improved thermal stability when incorporated into polymer blends.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The difluoroethoxy group and fluorine atom contribute to the compound’s lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Molecular Properties

The table below compares key parameters of 2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Features
This compound - C₁₀H₇F₃O 206.16 (calc.) 1-F, 2-OCH₂CF₂, 4-C≡CH High electron-withdrawing capacity
1-Ethoxy-4-ethynyl-2,3-difluorobenzene 928208-56-4 C₁₀H₈F₂O 182.17 1-OCH₂CH₃, 2-F, 3-F, 4-C≡CH Ethoxy vs. difluoroethoxy comparison
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene 145698-42-6 C₁₆H₁₂F₂ 242.27 1-F, 2-F, 4-(4-ethylphenylethynyl) Bulky aryl-ethynyl substituent
1-Ethynyl-2,4-difluorobenzene - C₈H₄F₂ 138.12 1-C≡CH, 2-F, 4-F Minimal substituent complexity
Key Observations:

Steric Considerations : The ethynyl group at position 4 introduces linear geometry, minimizing steric hindrance compared to bulkier substituents like the 4-ethylphenylethynyl group in .

Molecular Weight : The target compound (calc. 206.16 g/mol) is heavier than its ethoxy analog (182.17 g/mol) due to the difluoroethoxy group.

Reactivity Trends:
  • Electrophilic Substitution : The electron-withdrawing substituents (F, OCH₂CF₂) deactivate the benzene ring, directing further substitution to meta/para positions relative to existing groups.
  • Ethynyl Reactivity : The ethynyl group can participate in click chemistry (e.g., azide-alkyne cycloaddition) or serve as a synthetic handle for further functionalization .
Stability Considerations:
  • Thermal Stability: Fluorinated compounds generally exhibit high thermal stability. The difluoroethoxy group may enhance resistance to hydrolysis compared to non-fluorinated ethers.
  • Oxidative Stability : The ethynyl group may require protection during synthesis to prevent undesired oxidation .

Biological Activity

2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the difluoroethoxy and ethynyl groups, contribute to its biological activity and potential therapeutic applications.

  • Chemical Formula : C10H8F3O
  • Molecular Weight : 202.17 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ethynyl group can undergo metabolic activation, forming reactive intermediates that interact with cellular components. The difluoroethoxy group enhances lipophilicity, facilitating membrane penetration and bioavailability.

Biological Activity

Research indicates that this compound exhibits potential anti-inflammatory and anticancer properties. Its role as a bioactive compound makes it a candidate for further exploration in therapeutic contexts.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effects of fluorinated compounds on glycolysis inhibition in aggressive cancers like glioblastoma multiforme (GBM). The results showed that fluorinated derivatives, including those similar to this compound, had potent cytotoxic effects, particularly under hypoxic conditions. The mechanism involved binding to hexokinase, a key enzyme in glycolysis, suggesting a pathway for potential cancer therapies .
  • Anti-inflammatory Properties :
    • Preliminary investigations have suggested that the compound may modulate inflammatory pathways, although detailed studies are required to elucidate specific mechanisms and efficacy.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, Anti-inflammatoryInteraction with hexokinase; metabolic activation
1-(2,2-Difluoroethoxy)-4-iodobenzenePotential ligand in biochemical assaysModulates enzyme activity
1-(2,2-Difluoroethoxy)-4-bromobenzeneExplored for pharmaceutical applicationsSimilar to above

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Difluoroethoxy Group : Utilizing commercially available precursors.
  • Ethynylation : Often achieved through Sonogashira coupling reactions.
  • Fluorination : Introduced via electrophilic fluorination methods.

Q & A

Q. What are the established synthetic routes for 2-(2,2-Difluoroethoxy)-4-ethynyl-1-fluorobenzene, and what are the critical reaction conditions?

A common synthetic approach involves multi-step functionalization of the benzene ring. For example, the difluoroethoxy group can be introduced via nucleophilic substitution using cesium carbonate as a base to activate the hydroxyl precursor, followed by coupling with 1,1-difluoro-2-iodoethane under anhydrous conditions . The ethynyl group is typically introduced via Sonogashira coupling, requiring palladium catalysis (e.g., Pd(PPh₃)₄) and copper iodide in a degassed solvent system (e.g., THF or DMF) at 60–80°C . Purification often employs column chromatography with non-polar solvents (e.g., pentane or hexane) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : ¹⁹F NMR is critical for resolving the difluoroethoxy group’s splitting patterns (e.g., coupling constants ~47 Hz for vicinal fluorines) . ¹H NMR confirms the ethynyl proton’s absence, indicating successful coupling.
  • Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ at m/z 256.06 for C₁₀H₇F₃O) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the ethynyl group’s linear geometry and fluorine positioning .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluoroethoxy group influence the reactivity of the ethynyl substituent in cross-coupling reactions?

The difluoroethoxy group’s strong electron-withdrawing nature (-I effect) polarizes the benzene ring, increasing the electrophilicity of the ethynyl carbon. This enhances reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Pd-mediated couplings. For example, in Sonogashira reactions, the ethynyl group exhibits faster kinetics compared to non-fluorinated analogs, but competing side reactions (e.g., Glaser coupling) may require stricter control of catalyst loading and temperature .

Q. What strategies can mitigate thermal decomposition of this compound during high-temperature reactions?

  • Low-Temperature Storage : Store at 0–6°C to prevent degradation of the ethynyl group .
  • Inert Atmosphere : Use degassed solvents and Schlenk techniques to avoid oxidative dimerization of the ethynyl moiety .
  • Stabilizing Additives : Include radical inhibitors (e.g., BHT) in reaction mixtures to suppress thermal radical pathways .

Q. How does the compound’s structural features impact its application in agrochemical research, such as herbicide development?

The difluoroethoxy group enhances lipid solubility, improving membrane permeability in plant systems, while the ethynyl group serves as a synthetic handle for derivatization. For example, sulfonamide derivatives of similar compounds (e.g., penoxsulam) inhibit acetolactate synthase (ALS) in weeds, a mechanism validated via enzyme inhibition assays and X-ray co-crystallography .

Q. What computational methods are suitable for modeling the compound’s electronic properties and reaction pathways?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (FMOs) and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DCM) to study reaction kinetics .

Q. How can researchers address contradictory data regarding the compound’s stability under acidic vs. basic conditions?

  • pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl vs. 0.1 M NaOH at 40°C) with HPLC monitoring. The ethynyl group is prone to hydrolysis under basic conditions, while the difluoroethoxy moiety is acid-labile due to potential ether cleavage .
  • Protective Group Strategies : Use acid-labile protecting groups (e.g., tert-butyldimethylsilyl) for the ethynyl group during synthetic steps requiring basic conditions .

Methodological Considerations

  • Synthetic Optimization : Replace traditional column chromatography with preparative HPLC for higher recovery of polar byproducts .
  • Safety Protocols : Follow OSHA guidelines for handling fluorinated compounds, including fume hood use and HF-neutralizing agents (e.g., calcium gluconate gel) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.